molecular formula C13H10F3N3O4 B13094038 ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate

ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate

Cat. No.: B13094038
M. Wt: 329.23 g/mol
InChI Key: NCXVDHKIXUHEER-BQYQJAHWSA-N
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Description

Ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate is a complex organic compound with the molecular formula C12H8F3N3O4. This compound is characterized by the presence of a cyano group, a nitro group, and a trifluoromethyl group attached to an aniline ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-nitro-2-(trifluoromethyl)aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic addition of the aniline derivative to the cyanoacetate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.

    Reduction: Formation of ethyl (E)-2-cyano-3-[4-amino-2-(trifluoromethyl)anilino]prop-2-enoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. The cyano group can also participate in nucleophilic addition reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-2-cyano-3-[4-nitroanilino]prop-2-enoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl (E)-2-cyano-3-[4-amino-2-(trifluoromethyl)anilino]prop-2-enoate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

    Ethyl (E)-2-cyano-3-[4-nitro-2-methylanilino]prop-2-enoate: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical behavior and biological activity.

Uniqueness

Ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule in various chemical and biological applications.

Properties

Molecular Formula

C13H10F3N3O4

Molecular Weight

329.23 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate

InChI

InChI=1S/C13H10F3N3O4/c1-2-23-12(20)8(6-17)7-18-11-4-3-9(19(21)22)5-10(11)13(14,15)16/h3-5,7,18H,2H2,1H3/b8-7+

InChI Key

NCXVDHKIXUHEER-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)C#N

Origin of Product

United States

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